molecular formula C21H21NO3 B11274228 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide

Cat. No.: B11274228
M. Wt: 335.4 g/mol
InChI Key: KZNNYZPLDDDLHH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoyl group and a dimethylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide: Differing by the presence of an acetamide group instead of a dimethylpropanamide group.

    N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide: Differing by the presence of a fluorobenzamide group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H21NO3/c1-13-16-12-15(22-20(24)21(2,3)4)10-11-17(16)25-19(13)18(23)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,24)

InChI Key

KZNNYZPLDDDLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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